molecular formula C26H24ClN3OS2 B14259906 N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide CAS No. 365429-25-0

N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B14259906
CAS No.: 365429-25-0
M. Wt: 494.1 g/mol
InChI Key: QBUMEJRVEONVGB-UHFFFAOYSA-N
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Description

N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and various substituents

Preparation Methods

The synthesis of N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridine ring and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide can be compared with similar compounds, such as:

    4-chloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide: This compound has a similar structure but different substituents, leading to different properties and applications.

    N-(4-CHLOROPHENYL)-4-METHYLBENZYLAMINE: This compound also features a chlorophenyl group but has a different core structure, resulting in distinct chemical behavior

Properties

CAS No.

365429-25-0

Molecular Formula

C26H24ClN3OS2

Molecular Weight

494.1 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C26H24ClN3OS2/c1-26(2,3)25(31)29-21-15-18(12-13-28-21)23-22(17-6-5-7-19(27)14-17)30-24(33-23)16-8-10-20(32-4)11-9-16/h5-15H,1-4H3,(H,28,29,31)

InChI Key

QBUMEJRVEONVGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)SC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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